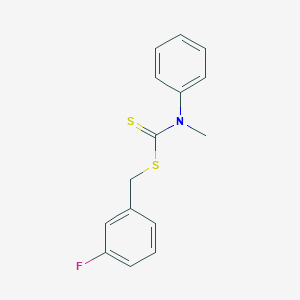
(3-Fluorophenyl)methyl methyl(phenyl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorophenyl)methyl methyl(phenyl)carbamodithioate is an organic compound that belongs to the class of carbamodithioates. These compounds are characterized by the presence of a carbamodithioate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom. This particular compound features a 3-fluorophenyl group, a methyl group, and a phenyl group attached to the carbamodithioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)methyl methyl(phenyl)carbamodithioate typically involves the reaction of (3-fluorophenyl)methyl chloride with methyl(phenyl)carbamodithioate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)methyl methyl(phenyl)carbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or disulfides, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere (e.g., nitrogen) at low temperatures.
Substitution: Amines, alcohols; reactions often conducted in polar solvents like ethanol or acetonitrile under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Corresponding substituted carbamodithioates
Scientific Research Applications
(3-Fluorophenyl)methyl methyl(phenyl)carbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)methyl methyl(phenyl)carbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, leading to changes in their activity and downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-Fluorophenyl)methyl methyl(phenyl)carbamodithioate: Characterized by the presence of a 3-fluorophenyl group, a methyl group, and a phenyl group attached to the carbamodithioate moiety.
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring, used as a solvent and intermediate in organic synthesis.
Benzyl Group Compounds: Compounds containing a benzyl group, which is a phenyl group attached to a methylene group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-fluorophenyl group enhances its reactivity and potential bioactivity compared to other carbamodithioates.
Properties
CAS No. |
62604-21-1 |
|---|---|
Molecular Formula |
C15H14FNS2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(3-fluorophenyl)methyl N-methyl-N-phenylcarbamodithioate |
InChI |
InChI=1S/C15H14FNS2/c1-17(14-8-3-2-4-9-14)15(18)19-11-12-6-5-7-13(16)10-12/h2-10H,11H2,1H3 |
InChI Key |
WXRZXHLPARWGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)SCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















